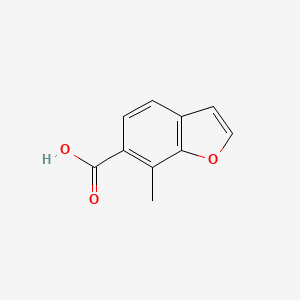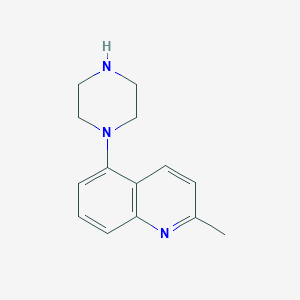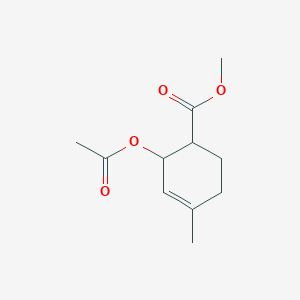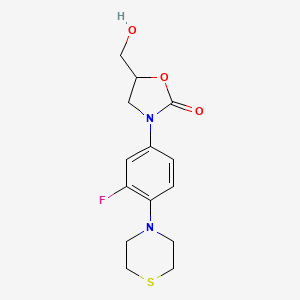
(R)-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their antibacterial properties and are often used in the development of antibiotics. This particular compound is characterized by the presence of a fluorine atom, a thiomorpholine ring, and a hydroxymethyl group, which contribute to its unique chemical and biological properties.
准备方法
The synthesis of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-nitrophenylthiomorpholine and ®-glycidol.
Formation of Oxazolidinone Ring: The key step in the synthesis is the formation of the oxazolidinone ring. This is typically achieved through a cyclization reaction involving the nucleophilic attack of the hydroxyl group of ®-glycidol on the carbonyl group of an intermediate compound.
Introduction of Fluorine Atom: The fluorine atom is introduced through a substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring.
Hydroxymethyl Group Addition: The hydroxymethyl group is added via a hydroxymethylation reaction, which involves the reaction of formaldehyde with the oxazolidinone ring.
Industrial production methods for this compound would involve optimizing these synthetic routes to ensure high yield and purity, as well as scaling up the reactions to produce the compound in large quantities.
化学反应分析
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group on the aromatic ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The oxazolidinone ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino alcohol and carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial properties and its ability to inhibit bacterial protein synthesis.
Medicine: Research is ongoing to explore its potential as a new antibiotic for treating bacterial infections, particularly those caused by resistant strains.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
作用机制
The mechanism of action of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex and thus blocking the translation process. This action effectively stops bacterial growth and replication.
相似化合物的比较
®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one can be compared with other oxazolidinones, such as linezolid and tedizolid.
Linezolid: Like ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, linezolid inhibits bacterial protein synthesis. linezolid lacks the fluorine atom and thiomorpholine ring, which may contribute to differences in potency and spectrum of activity.
Tedizolid: Tedizolid is another oxazolidinone with a similar mechanism of action. It has a different substitution pattern on the aromatic ring, which can affect its pharmacokinetic properties and efficacy.
The uniqueness of ®-3-(3-Fluoro-4-thiomorpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one lies in its specific structural features, which may offer advantages in terms of antibacterial activity and resistance profiles.
Similar Compounds
- Linezolid
- Tedizolid
- Cycloserine
- Posizolid
属性
分子式 |
C14H17FN2O3S |
|---|---|
分子量 |
312.36 g/mol |
IUPAC 名称 |
3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17FN2O3S/c15-12-7-10(17-8-11(9-18)20-14(17)19)1-2-13(12)16-3-5-21-6-4-16/h1-2,7,11,18H,3-6,8-9H2 |
InChI 键 |
TUECWCXPYKEVPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


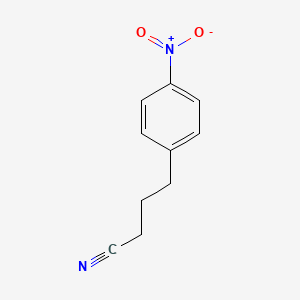
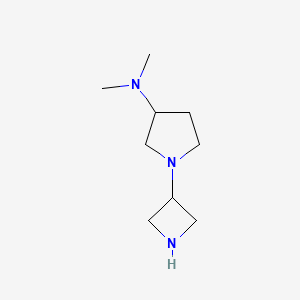
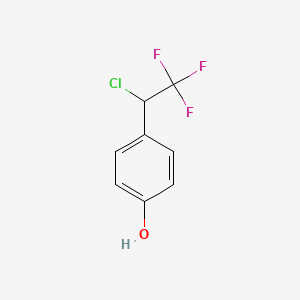
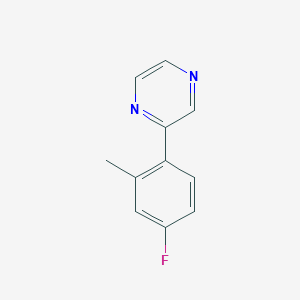
![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
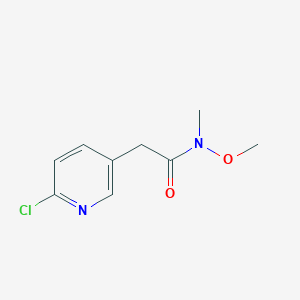
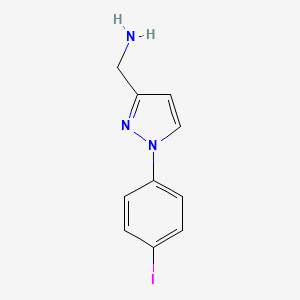
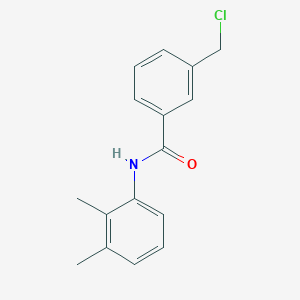
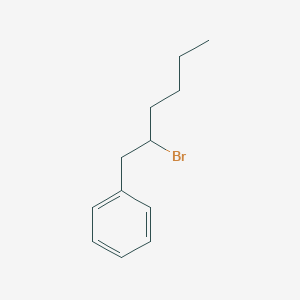
![12-Hydroxy-N-{2-[(2-hydroxyethyl)amino]ethyl}octadecanamide](/img/structure/B8562530.png)
